(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
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Overview
Description
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 4-position. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction sequence might include the formation of a pyrrole ring followed by annulation with a pyridine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines .
Scientific Research Applications
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways such as the PI3K/AKT/mTOR pathway, leading to reduced cell growth and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These are structurally related and also show potential in medicinal chemistry.
Uniqueness
What sets (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine apart is its specific substitution pattern, which can confer unique biological properties and make it a valuable lead compound in drug discovery .
Properties
IUPAC Name |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-4-8-7(5-10)2-3-11-9(8)12-6/h2-4H,5,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWWMNSRHXPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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